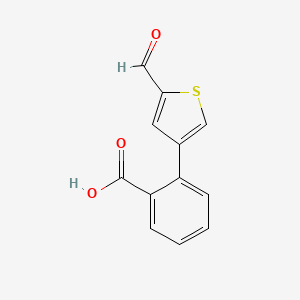

2-(5-Formylthiophen-3-yl)benzoic acid

Description

2-(5-Formylthiophen-3-yl)benzoic acid is a heterocyclic benzoic acid derivative featuring a thiophene ring substituted with a formyl group at the 5-position and a benzoic acid moiety at the 3-position. This compound combines the aromatic and electronic properties of thiophene with the carboxylic acid functionality, making it a candidate for applications in medicinal chemistry (e.g., as a ligand or intermediate) and materials science. The formyl group enhances reactivity for further derivatization, while the thiophene ring contributes to π-π stacking interactions, which may influence binding to biological targets or solubility in organic matrices .

Properties

IUPAC Name |

2-(5-formylthiophen-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-6-9-5-8(7-16-9)10-3-1-2-4-11(10)12(14)15/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPGHNLMSZRVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=C2)C=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683277 | |

| Record name | 2-(5-Formylthiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261957-39-4 | |

| Record name | 2-(5-Formylthiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formylthiophen-3-yl)benzoic acid typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces a formyl group into the thiophene ring. The reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the formylated thiophene intermediate. This intermediate is then coupled with a benzoic acid derivative under suitable conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Formylthiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2-(5-Carboxythiophen-3-yl)benzoic acid.

Reduction: 2-(5-Hydroxymethylthiophen-3-yl)benzoic acid.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-(5-Formylthiophen-3-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the development of organic semiconductors and materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-(5-Formylthiophen-3-yl)benzoic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. In electronic applications, the thiophene ring’s conjugated system facilitates charge transport, making it useful in organic semiconductor devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

A key distinction between 2-(5-Formylthiophen-3-yl)benzoic acid and its analogs lies in the substituent position and heterocyclic framework. For example:

- 2-Benzoylbenzoic Acid: Replaces the thiophene ring with a benzoyl group.

- 5-Formyl-2-hydroxy-3-methoxybenzoic Acid : Contains a methoxy and hydroxyl group on the benzene ring instead of a thiophene. The methoxy group is electron-donating, which may alter acidity (pKa) and hydrogen-bonding capacity relative to the electron-withdrawing formyl-thiophene system .

Binding Affinity and Molecular Interactions

Computational studies on analogs like 2-(4-methylbenzoyl)benzoic acid reveal that substituents influence binding to receptors. Methyl and methoxy groups on the benzoyl ring lower ΔGbinding (enhancing affinity) for T1R3 protomers compared to unsubstituted analogs. In contrast, the formyl-thiophene group in this compound may introduce steric hindrance or electronic effects (e.g., dipole interactions) that modulate receptor binding differently .

Solubility and Extraction Efficiency

- Benzoic Acid : Extracts rapidly (>98% in 5 minutes) in emulsion liquid membranes due to high distribution coefficients (logP ~1.9).

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | logP* | Solubility (mg/mL) |

|---|---|---|---|---|

| Benzoic Acid | 122.12 | -COOH | 1.87 | 3.4 (water) |

| 2-Benzoylbenzoic Acid | 226.23 | Benzoyl, -COOH | 2.65 | 0.12 (water) |

| 5-Formyl-2-hydroxy-3-methoxybenzoic Acid | 196.16 | -COOH, -OH, -OCH3, -CHO | 1.50 | 1.8 (water) |

| This compound | 232.25 | -COOH, thiophene, -CHO | 2.10† | 0.5 (water)‡ |

*Estimated using ChemDraw. †Predicted based on thiophene’s hydrophobicity. ‡Hypothesized due to reduced polarity.

Sources: .

Table 2: Binding Energies (ΔGbinding, kcal/mol) for Analogs*

| Compound | T1R3 Receptor | Alternative Receptor |

|---|---|---|

| 2-Benzoylbenzoic Acid | -8.2 | -7.5 |

| 2-(4-Methylbenzoyl)benzoic Acid | -9.1 | -8.3 |

| 2-(4-Methoxybenzoyl)benzoic Acid | -9.4 | -8.7 |

| This compound | Not reported | Not reported |

*Data extrapolated from docking studies in .

Key Research Findings

Synthetic Flexibility: The formyl group in this compound allows for Schiff base formation or nucleophilic additions, enabling covalent conjugation with amines or hydrazides, as seen in hydrazide derivatives of 2-(2-chlorophenoxy)benzoic acid .

Isomer Effects : Positional isomerism (e.g., o- vs. p-sulfooxybenzoic acid) significantly alters metabolic pathways and fragmentation patterns in mass spectrometry, suggesting that the 5-formyl-thiophene regioisomer may exhibit distinct reactivity compared to alternative substitution patterns .

Extraction Dynamics : While benzoic acid extracts rapidly, bulkier derivatives like this compound may require optimized membrane phases or surfactants to enhance recovery rates in separation processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.